N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide

Description

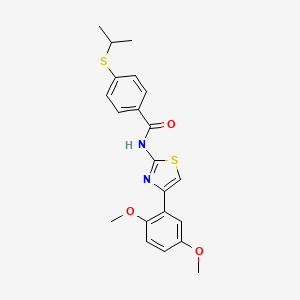

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a synthetic small molecule featuring a thiazole ring core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety modified with an isopropylthio (-S-iPr) group. This structure combines electron-rich aromatic systems (methoxy groups) with a sulfur-containing substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUOBYMJYLQNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide is a synthetic compound belonging to the thiazole derivatives family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(propan-2-ylthio)benzamide

- Molecular Formula : C22H24N2O3S

- Molecular Weight : 396.56 g/mol

This structure features a thiazole ring, which is known for its diverse biological activities, and an isopropylthio group that may influence its pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiazole derivatives. The compound has been evaluated for its effects on various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been reported to possess activity against various bacterial strains. The presence of the dimethoxyphenyl group may enhance the interaction with microbial targets, leading to effective inhibition of growth.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or inflammation.

- DNA Binding : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.

- Receptor Modulation : It may act on various receptors that are crucial for cellular signaling pathways related to growth and inflammation.

Case Studies and Research Findings

A notable study evaluated a series of thiazole derivatives for their anticancer properties using 2D and 3D cell culture models. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Another investigation into antimicrobial activity reported that thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound in treating infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Thiazole | IC50 = 6.75 μM | Moderate |

| Compound B | Thiazole | IC50 = 4.01 μM | High |

| This compound | Thiazole | Pending Further Study | Anticipated |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares a conserved aminothiazole-benzamide scaffold with several derivatives reported in pharmacological screens. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogs

Functional and Mechanistic Differences

In contrast, halogenated analogs (e.g., Compound 50 with 4-bromophenyl) exhibit stronger NF-κB activation, suggesting electronegative substituents favor receptor interaction . Sulfur-Containing Moieties: The isopropylthio group in the target compound differs from sulfonamide/sulfonyl groups in analogs (e.g., 2D216). Sulfonyl derivatives show higher solubility and stability, whereas thioethers (like -S-iPr) may confer greater membrane permeability due to increased lipophilicity .

Cytokine Modulation :

- Analogs like 2D216 and 2E151 demonstrate specificity in augmenting IL-6, TNF-α, and IL-12p70 when co-administered with TLR ligands (LPS/MPLA). The target compound’s dimethoxy groups could modulate this response by altering transcription factor recruitment (e.g., NFAT vs. NF-κB) .

Synthetic Accessibility: The target compound’s isopropylthio group may require distinct synthetic routes compared to sulfonamide analogs. For instance, sulfonamides are typically synthesized via nucleophilic substitution (e.g., using sulfonyl chlorides), while thioethers necessitate thiol-alkylation or Mitsunobu reactions .

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Compound 50 | 2D216 |

|---|---|---|---|

| LogP | ~3.8 (predicted) | ~2.5 | ~2.9 |

| Solubility (µg/mL) | Low (thioether lipophilicity) | Moderate (sulfonamide) | Moderate (sulfonyl) |

| Metabolic Stability | Likely high (stable thioether) | Moderate (sulfonamide) | Moderate (piperidine) |

Predicted values based on structural analogs and substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.